molecular formula C26H24FN3O3S B1680840 SB-649868 CAS No. 380899-24-1

SB-649868

カタログ番号: B1680840
CAS番号: 380899-24-1
分子量: 477.6 g/mol
InChIキー: ZJXIUGNEAIHSBI-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB-649868は、グラクソ・スミスクラインが不眠症の治療のために開発したデュアルオレキシン受容体拮抗薬です。オレキシン受容体は、睡眠と覚醒の調節に重要な役割を果たしています。これらの受容体を阻害することで、this compoundは睡眠を促進し、睡眠潜時を短縮します .

準備方法

SB-649868の合成には、鍵となる中間体の調製から始まる複数の段階が含まれます最後の段階では、チアゾール中間体をピペリジン誘導体とベンゾフランカルボキサミドとカップリングします

化学反応の分析

SB-649868は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体となる可能性があります。

    還元: 還元反応は、分子内の官能基を修飾するために使用できます。

    置換: this compoundのフルオロフェニル基は、さまざまな試薬との置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤による置換反応などがあります。

科学研究への応用

This compoundは、不眠症の治療における可能性について広く研究されてきました。 臨床試験では、睡眠潜時を大幅に改善し、副作用なく総睡眠時間を増加させることが示されています . .オレキシン受容体を調節する能力は、神経薬理学における基礎および応用研究において貴重なツールとなっています。

科学的研究の応用

SB-649868 is a potent, orally-administered, selective OX1/OX2 receptor antagonist being investigated for the treatment of insomnia . Studies in animal models have demonstrated its sleep-promoting effects and a lack of motor impairment following its administration .

Clinical Trials and Study Objectives

The primary objective of clinical trials involving this compound was to assess its acute effects on male subjects with primary insomnia, focusing on objective and subjective sleep parameters, safety and tolerability, and next-day residual effects . Clinical endpoints included daytime cognitive functioning, using tests of alertness, memory, attention, and fine motor control, and subjective sleep quality, using self-reported post-sleep questionnaires . Blood samples were also collected to gather pharmacokinetic characteristics of this compound in subjects with primary insomnia, and to investigate the concentration-response relationship on key sleep parameters .

Study Design

The trials were designed as multicenter, randomized, double-blind, placebo-controlled crossover studies . In one study, 52 male subjects diagnosed with primary insomnia, confirmed by polysomnography, were recruited from nine sleep centers in Germany . Subjects were administered this compound at doses of 10, 30, or 60 mg, or a placebo, 90 minutes before bedtime . Sleep effects were assessed via polysomnography (PSG) over two consecutive nights and through sleep questionnaires completed by the subjects after each night in the sleep laboratory . Safety and tolerability were monitored through adverse event collection, electrocardiograms (ECG), vital signs, and laboratory tests. Next-day residual effects were evaluated using the Digit Symbol Substitution Test and a modified Verbal Learning Memory Test after the second night .

Statistical Analysis

The studies were adequately powered, with statistical justification . For instance, a sample size of 48 patients was deemed sufficient to provide over 99% power to detect a difference between this compound and placebo ≥ 22 minutes in total sleep time (TST), assuming a within-subject standard deviation of 22.44 minutes . Primary statistical analysis was performed on the average of the two nights' primary PSG endpoints (TST, wake after sleep onset (WASO), and latency to persistent sleep (LPS)) collected at each treatment period. A mixed-effect model was applied, with period and treatment as fixed effects and subject as a random effect to derive estimates for mean treatment differences of each active dose from placebo .

Objective Measurements

This compound significantly reduced latency to persistent sleep, wake after sleep onset, and increased total sleep time compared to the placebo . A dose-dependent effect was observed . The administration of this compound was associated with a significantly longer TST than the placebo (P < 0.001 at all doses) and significantly shorter LPS (P < 0.001 at all doses) and WASO (P ≤ 0.001 for 30 and 60 mg) . The estimated differences in TST versus the placebo were +22.4, +49.7, and +69.8 minutes for the 10, 30, and 60 mg doses, respectively . The estimated differences in LPS versus the placebo were -26.1, -33.0, and -43.7 minutes, and in WASO versus the placebo were -18.4 and -29.0 minutes for the 30 and 60 mg doses, respectively .

Sleep Architecture

This compound was associated with a dose-dependent increase of time spent in both stage 2 and REM sleep, without significant differences in other sleep stages . When sleep architecture was analyzed as a percentage of TST, NREM stage 1 and SWS were significantly reduced, while REM sleep was dose-dependently increased . this compound also dose-dependently reduced latency to REM sleep .

Subjective Assessments

The results of subjective sleep assessments were consistent with the objective PSG measures . this compound statistically significantly improved sleep quality compared to the placebo at every dose .

Safety and Tolerability

類似化合物との比較

SB-649868は、デュアルオレキシン受容体拮抗薬として知られる化合物群に属しています。類似の化合物には、次のようなものがあります。

    アルモレキサント: 睡眠促進効果が類似した、別のデュアルオレキシン受容体拮抗薬です。

    フィロレキサント: 不眠症やその他の睡眠障害の治療における可能性で知られています。

    レムボレキサント: 不眠症の治療薬として承認されており、this compoundと同様の作用機序を持っています。

    スボレキサント: FDAが不眠症の治療薬として承認した最初のオレキシン受容体拮抗薬

生物活性

SB-649868 is a dual orexin receptor antagonist that has garnered attention for its potential in treating sleep disorders, particularly insomnia. This compound selectively targets the orexin receptors OX1 and OX2, which play crucial roles in regulating wakefulness and sleep. The exploration of this compound's biological activity has been the focus of various studies, highlighting its efficacy in promoting sleep and its safety profile.

This compound functions by antagonizing the orexin receptors, thereby inhibiting the wake-promoting effects of orexin neuropeptides. This mechanism is pivotal in reducing sleep latency and increasing total sleep time (TST), making it a candidate for therapeutic intervention in insomnia.

Key Biological Effects

  • Increased Total Sleep Time (TST) : Clinical trials have demonstrated that this compound significantly enhances TST compared to placebo.
  • Reduced Latency to Persistent Sleep (LPS) : The compound effectively shortens the time taken to fall asleep.
  • Decreased Wake After Sleep Onset (WASO) : It minimizes interruptions during sleep, contributing to better overall sleep quality.

Phase IIa Study

A multicenter, randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the effects of this compound on male subjects with primary insomnia. Key findings include:

  • Participants : 52 male subjects diagnosed with primary insomnia.
  • Doses : Subjects received doses of 10 mg, 30 mg, and 60 mg of this compound.
  • Results :
    • TST : Increased by an average of 22.4, 49.7, and 69.8 minutes for the respective doses compared to placebo.
    • LPS : Decreased by an average of 26.1, 33.0, and 43.7 minutes.
    • WASO : Decreased by an average of 18.4 and 29.0 minutes for the higher doses.

Table 1 summarizes these findings:

Dose (mg)Increase in TST (min)Decrease in LPS (min)Decrease in WASO (min)
10+22.4-26.1-
30+49.7-33.0-18.4
60+69.8-43.7-29.0

Safety and Tolerability

This compound was found to be well-tolerated at doses up to 80 mg, with common side effects including somnolence and fatigue at higher doses. No serious adverse events were reported, reinforcing its safety profile for short-term use.

EEG and Sleep Architecture

Research has shown that this compound affects sleep architecture positively by increasing non-REM and REM sleep duration while altering EEG power spectra during these phases.

EEG Findings

In a study assessing EEG patterns:

  • Non-REM sleep showed increased power in lower frequency bands.
  • REM sleep duration was significantly extended.

These changes suggest that this compound not only promotes sleep but also enhances its quality by supporting essential sleep stages.

特性

IUPAC Name

N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXIUGNEAIHSBI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191491
Record name SB 649868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380899-24-1
Record name N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380899-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 649868
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380899241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-649868
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 649868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-649868
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1V1K2M4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-649868
Reactant of Route 2
Reactant of Route 2
SB-649868
Reactant of Route 3
Reactant of Route 3
SB-649868
Reactant of Route 4
Reactant of Route 4
SB-649868
Reactant of Route 5
SB-649868
Reactant of Route 6
SB-649868

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。